molecular formula C44H62N8O11 B1203400 Etamycin CAS No. 102646-56-0

Etamycin

Cat. No. B1203400
M. Wt: 879 g/mol
InChI Key: SATIISJKSAELDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Etamycin is a natural product found in Streptomyces griseus, Bacteria, and other organisms with data available.

Scientific Research Applications

Etamycin as an Anti-Mycobacterial Agent

Etamycin has demonstrated remarkable potential as an antibacterial agent, particularly against Mycobacterium abscessus. This pathogen is notorious for its resistance to standard treatments, making the discovery of Etamycin's efficacy a significant breakthrough. Not only does Etamycin inhibit the growth of M. abscessus strains in vitro, but it also shows promising results in vivo, outperforming traditional treatments like clarithromycin in zebrafish infection models (Hanh et al., 2020).

Etamycin's Interaction with Bacterial Enzymes

Research has uncovered an enzyme in Streptomyces lividans that inactivates Etamycin. This finding is crucial, as understanding the mechanisms of antibiotic resistance can lead to the development of more effective drugs. The enzyme catalyzes a unique elimination reaction, altering Etamycin's structure and rendering it inactive (Bateman et al., 1996).

Biosynthesis and Chemical Interactions

The biosynthesis of Etamycin is an intricate process, involving a multitude of chemical interactions and enzymatic processes. Studies have shown that enzymes from Streptomyces griseoviridus play a significant role in activating certain precursors necessary for Etamycin production. These enzymes show a broad substrate specificity, indicating a complex and versatile biosynthetic pathway (Schlumbohm & Keller, 1990). Additionally, other studies have shed light on the substrate specificity of enzymes that inactivate streptogramin B antibiotics, including Etamycin, providing valuable insights into the molecular interactions and resistance mechanisms of these drugs (Bateman et al., 1997).

Therapeutic Potential Against Resistant Strains

A groundbreaking discovery related to Etamycin is its potent activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This not only highlights Etamycin's potential as a formidable antibacterial agent but also underscores the significance of sourcing antibiotics from unique environments, such as marine-derived actinomycetes (Haste et al., 2010).

properties

CAS RN

102646-56-0

Product Name

Etamycin

Molecular Formula

C44H62N8O11

Molecular Weight

879 g/mol

IUPAC Name

3-hydroxy-N-[24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)

InChI Key

SATIISJKSAELDC-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O

synonyms

etamycin
neoviridogrisein IV
viridogrisein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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